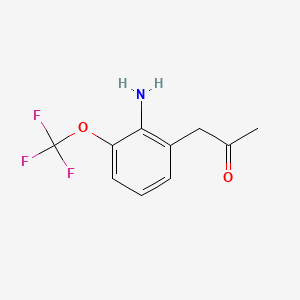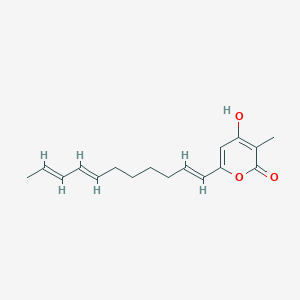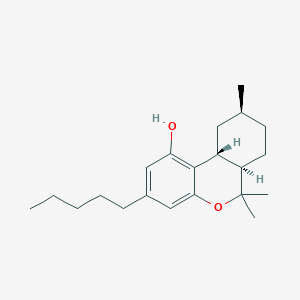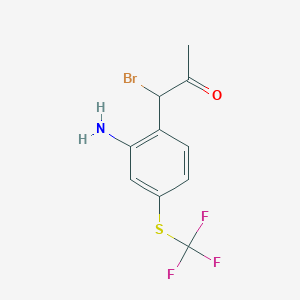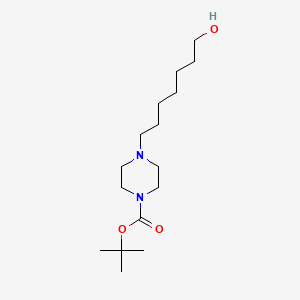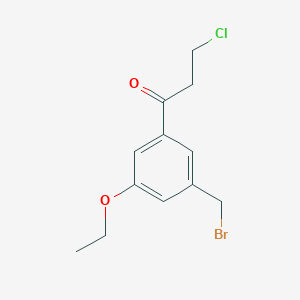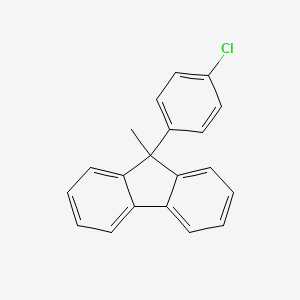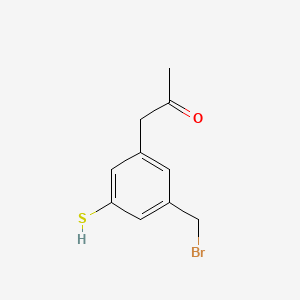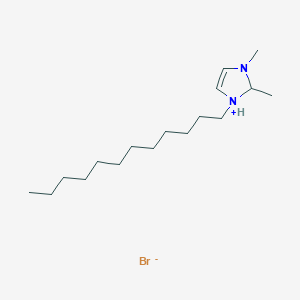
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is a type of ionic liquid with the molecular formula C17H33BrN2 and a molecular weight of 345.36 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications. It is characterized by a long dodecyl chain attached to the imidazolium ring, which imparts hydrophobic properties, while the bromide ion provides ionic conductivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-dodecyl bromide with 2,3-dimethylimidazole under reflux conditions in an organic solvent such as acetonitrile . The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through recrystallization or column chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or nitrate through ion exchange reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific catalysts and controlled conditions to proceed efficiently.
Major Products:
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and thermal stability.
Biology: Investigated for its antimicrobial properties against a wide range of bacteria and fungi.
Industry: Utilized in chemical separations, electrochemistry, and as a component in functional materials.
Wirkmechanismus
The mechanism by which 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can disrupt microbial cell membranes, leading to antimicrobial activity . In chemical reactions, the ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide is unique due to its specific combination of a long dodecyl chain and the imidazolium ring, which imparts both hydrophobic and ionic properties. This makes it particularly effective in applications requiring both solubility in organic solvents and ionic conductivity .
Eigenschaften
CAS-Nummer |
61546-10-9 |
|---|---|
Molekularformel |
C17H35BrN2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
1-dodecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C17H34N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-15-18(3)17(19)2;/h15-17H,4-14H2,1-3H3;1H |
InChI-Schlüssel |
CFBOYJMSITUWSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


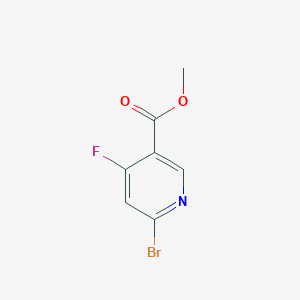
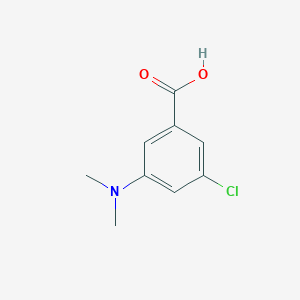
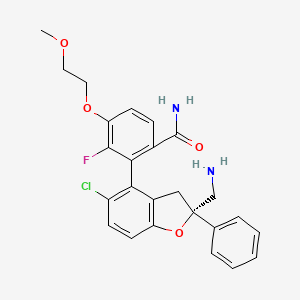
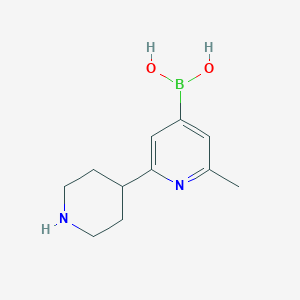
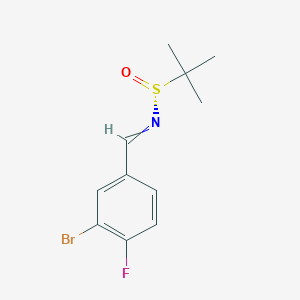
![1-[(2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-en-1-yl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid](/img/structure/B14076527.png)
